molecular formula C14H21O3P B14471865 Dipropyl (1-phenylethenyl)phosphonate CAS No. 66324-32-1

Dipropyl (1-phenylethenyl)phosphonate

Cat. No.: B14471865
CAS No.: 66324-32-1
M. Wt: 268.29 g/mol
InChI Key: SGNRSTQSAWZKCQ-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are fundamental to numerous areas of modern science and technology. In medicinal chemistry, they are integral to the design of pharmaceuticals, including antiviral and anticancer agents, due to their ability to mimic natural phosphates and interact with biological systems. kennesaw.edu In agriculture, they have been widely used as pesticides and herbicides. rsc.org Furthermore, their unique properties have led to their application in materials science, where they are used as flame retardants, plasticizers, and catalysts. acs.orgmdpi.com The versatility of the phosphorus atom, with its variable oxidation states and coordination numbers, allows for the synthesis of a vast array of structures with tailored functionalities.

Classification and Structural Features of Vinylphosphonates

Vinylphosphonates are a subclass of organophosphorus compounds characterized by a phosphonate (B1237965) group attached directly to a carbon-carbon double bond. The general structure consists of a pentavalent phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a vinyl carbon.

The classification of vinylphosphonates can be based on the substitution pattern of the vinyl group:

α-Substituted Vinylphosphonates: A substituent is attached to the same carbon atom as the phosphonate group.

β-Substituted Vinylphosphonates: Substituents are attached to the carbon atom adjacent to the one bearing the phosphonate group. tandfonline.com

Dipropyl (1-phenylethenyl)phosphonate is an example of an α-substituted vinylphosphonate (B8674324), where a phenyl group is attached to the α-carbon. The electronic properties of the vinyl group are significantly influenced by the powerful electron-withdrawing nature of the phosphonate moiety.

Research Contextualization: Focus on this compound within Vinylphosphonate Subclass

This compound serves as a specific example within the (1-phenylethenyl)phosphonate family. While detailed research on this exact molecule is not extensively documented, its synthesis and properties can be understood through established organophosphorus reactions. A plausible and efficient method for its synthesis is the Markovnikov addition of dipropyl phosphite (B83602) (dipropyl H-phosphonate) to phenylacetylene (B144264). nih.govresearchgate.net This reaction, which can be promoted under metal-free conditions, offers a direct and atom-economical route to α-aryl vinylphosphonates. nih.govrsc.org

Alternative synthetic routes include the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate carbanion with an aldehyde or ketone, providing excellent stereocontrol, typically favoring the E-alkene. tandfonline.comwikipedia.orgorganic-chemistry.org The Michaelis-Arbuzov reaction is another cornerstone of C-P bond formation, though it is more commonly applied to the synthesis of phosphonates from alkyl halides. researchgate.neteurekaselect.comorganic-chemistry.orgwikipedia.org

Table 1: Physicochemical and Spectroscopic Data for Representative (1-Phenylethenyl)phosphonates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Predicted/Analogous)
This compound C₁₄H₂₁O₃P268.29¹H NMR: Signals for propyl groups (CH₃, CH₂, CH₂O), vinyl protons, and phenyl protons. ³¹P NMR: Characteristic shift for vinylphosphonates. IR: Bands for P=O, C=C, P-O-C, and aromatic C-H stretches.
Diethyl (1-phenylethenyl)phosphonateC₁₂H₁₇O₃P240.23³¹P NMR: ~18 ppm. ¹H NMR: Vinyl protons at ~5.8 and 6.2 ppm. nih.gov

Overview of Key Research Areas and Challenges for (1-Phenylethenyl)phosphonate Derivatives

Research into (1-phenylethenyl)phosphonate derivatives is driven by their potential applications and the synthetic challenges they present.

Key Research Areas:

Polymer Chemistry: Vinylphosphonates, including derivatives with a 1-phenylethenyl structure, serve as monomers for polymerization. The resulting polymers, poly(vinylphosphonate)s, are investigated for their use as halogen-free flame retardants, demonstrating high thermal stability and compatibility with other polymers like polycarbonate. rsc.orgacs.orgresearchgate.netacs.orgresearchgate.net

Organic Synthesis: The electron-deficient double bond in vinylphosphonates makes them excellent Michael acceptors, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org They are also used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize more complex, multi-substituted alkenes. kennesaw.eduresearchgate.net

Materials Science: The incorporation of phosphonate groups can enhance adhesion, improve thermal properties, and provide sites for metal coordination, making these compounds interesting for surface modification and the creation of hybrid organic-inorganic materials. unibo.it

Challenges:

Stereoselectivity: A significant challenge in the synthesis of multi-substituted vinylphosphonates is controlling the stereochemistry (E/Z isomerism) of the double bond. While methods like the Horner-Wadsworth-Emmons reaction offer good selectivity, developing new stereoselective synthetic routes remains an active area of research. rsc.orgresearchgate.netrsc.org

Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is crucial for creating complex molecules for applications in medicinal chemistry and materials science.

Scalability: While many synthetic methods are effective on a laboratory scale, their scalability for industrial production can be a challenge, requiring optimization of reaction conditions and purification methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66324-32-1

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

1-dipropoxyphosphorylethenylbenzene

InChI

InChI=1S/C14H21O3P/c1-4-11-16-18(15,17-12-5-2)13(3)14-9-7-6-8-10-14/h6-10H,3-5,11-12H2,1-2H3

InChI Key

SGNRSTQSAWZKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C)C1=CC=CC=C1)OCCC

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 1 Phenylethenyl Phosphonates

Detailed Reaction Mechanisms for P-C Bond Formation

The synthesis of (1-phenylethenyl)phosphonates can be achieved through several powerful catalytic methods, each proceeding via a distinct mechanistic pathway. The following sections elucidate the proposed mechanisms for three prominent synthetic strategies.

The hydrophosphonylation of alkynes, such as phenylacetylene (B144264), with dialkyl H-phosphonates offers a direct and atom-economical route to vinylphosphonates. Under metal- and solvent-free conditions, the reaction is proposed to proceed through an addition-substitution mechanism. This pathway is initiated by the reaction of the H-phosphonate with a strong acid or a Lewis acid, which is not explicitly shown in all proposed schemes but is a common initiation step.

A key intermediate in this proposed mechanism is an α-carbon ion, which is stabilized by the phenyl group. The subsequent nucleophilic attack by the phosphorus atom on this carbocation leads to the formation of the P-C bond. This mechanism is favored over a concerted process or one involving a phosphirenium intermediate, particularly when dealing with terminal alkynes bearing an aryl substituent.

Computational studies using Density Functional Theory (DFT) on related manganese-catalyzed hydrophosphorylations of phenylacetylene have provided further insight. These studies suggest a transition state where the phosphonic acid tautomer of the H-phosphonate is hydrogen-bonded to the metal catalyst. This is followed by a stereoselective trans-addition of the phosphorus atom to the α-carbon of the vinylidene ligand, which is the rate-determining step and dictates the anti-Markovnikov regioselectivity. acs.org

Step Description Key Species
1Activation of AlkyneFormation of a stabilized α-carbon ion intermediate.
2Nucleophilic AttackThe phosphorus atom of the H-phosphonate attacks the carbocation.
3P-C Bond FormationFormation of the final vinylphosphonate (B8674324) product.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a versatile method for the formation of C-P bonds. The coupling of a vinyl halide, such as (1-bromoethenyl)benzene, with a dialkyl phosphite (B83602) in the presence of a copper(I) catalyst and a suitable ligand, typically an amine like N,N'-dimethylethylenediamine, is a common approach. acs.orgberkeley.edu

The catalytic cycle is generally believed to involve Cu(I) and Cu(III) intermediates. The proposed mechanism commences with the oxidative addition of the vinyl halide to the Cu(I) complex, forming a Cu(III) intermediate. This is followed by a metathesis step with the deprotonated dialkyl phosphite. The final step is a reductive elimination from the Cu(III) complex to afford the desired vinylphosphonate and regenerate the active Cu(I) catalyst. rsc.org

While a radical mechanism has been considered, experimental evidence from related copper-catalyzed C-P bond formations often suggests a non-radical pathway. researchgate.net The precise nature of the active catalytic species and the intermediates can be influenced by the choice of ligand and solvent. acs.org

Proposed Catalytic Cycle for Copper-Catalyzed C-P Cross-Coupling:

Step Description Intermediate Species
AOxidative AdditionCu(I) complex undergoes oxidative addition with the vinyl halide to form a Cu(III) intermediate.
BMetathesisThe Cu(III) intermediate reacts with the deprotonated dialkyl phosphite.
CReductive EliminationThe resulting Cu(III) complex undergoes reductive elimination to yield the vinylphosphonate and regenerate the Cu(I) catalyst.

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, are highly effective for the synthesis of vinylphosphonates from vinyl halides and H-phosphonates. nih.gov The catalytic cycle is generally accepted to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. acs.org

The cycle initiates with the oxidative addition of the vinyl halide, for instance, (1-bromoethenyl)benzene, to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, forms a square planar Pd(II) intermediate. nih.govuvic.ca The nature of the ligand on the palladium catalyst plays a crucial role in this step, with bulky and electron-rich phosphines generally favoring the formation of the active monoligated Pd(0) species. acs.orgrsc.org

Following oxidative addition, a ligand exchange or transmetalation-like step occurs where the halide on the palladium is replaced by the phosphonate (B1237965) group. This is typically facilitated by a base that deprotonates the H-phosphonate. The resulting arylpalladium(II) phosphonate complex is a key reactive intermediate. acs.orgornl.gov

The final step of the catalytic cycle is the reductive elimination of the vinylphosphonate from the Pd(II) complex, which regenerates the active Pd(0) catalyst. Studies have shown that electron-donating groups on the aryl fragment and large bite-angle diphosphine ligands can accelerate the rate of reductive elimination. acs.orgacs.org

Generalized Catalytic Cycle for Palladium-Mediated Phosphonylation:

Step Description Intermediate Species
AOxidative AdditionA Pd(0) complex reacts with the vinyl halide to form a vinylpalladium(II) halide intermediate.
BLigand ExchangeThe halide ligand is exchanged for the deprotonated phosphonate.
CReductive EliminationThe vinylphosphonate is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Role of Intermediates and Transition States

In the copper-catalyzed cycle, the geometry and electronic properties of the Cu(III) intermediates are critical. The transition state for the reductive elimination step is thought to involve a three-center, four-electron arrangement, leading to the formation of the C-P bond.

For the palladium-catalyzed phosphonylation, arylpalladium phosphonate complexes have been identified and characterized as key reactive intermediates. acs.orgornl.gov The transition state for the oxidative addition step is often described as a three-centered structure involving the palladium, the ipso-carbon of the vinyl group, and the halogen atom. The geometry of the transition state for reductive elimination is influenced by the steric and electronic properties of the ligands and the vinyl group, with a more compact arrangement being favored. acs.org

The structure of a transition state represents the point of highest energy along the reaction coordinate and cannot be isolated. wikipedia.orglibretexts.org Its geometry can be inferred from computational studies and is characterized by partially formed and broken bonds. youtube.comyoutube.com

Kinetic Studies and Reaction Pathway Optimization

Kinetic studies provide valuable quantitative data on reaction rates and help to elucidate the rate-determining steps of a catalytic cycle. For palladium-catalyzed cross-coupling reactions, it is often found that the oxidative addition is the rate-limiting step. Kinetic investigations of related Heck reactions have shown that the reaction rate can be influenced by the concentration of the catalyst, substrate, and the nature of the solvent. acs.org

The optimization of reaction pathways for the synthesis of vinylphosphonates involves a systematic variation of reaction parameters to maximize yield and selectivity. This includes the choice of catalyst, ligand, base, solvent, and temperature. For instance, in palladium-catalyzed reactions, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve catalytic activity by promoting the formation of the active monoligated Pd(0) species and accelerating the rate of oxidative addition and reductive elimination. acs.org

The table below summarizes key parameters that are often varied for reaction optimization in the context of vinylphosphonate synthesis.

Parameter Influence on Reaction Typical Optimization Strategy
Catalyst Affects the rate of all catalytic steps.Screening of different metal precursors (e.g., Pd(OAc)₂, CuI) and catalyst loading.
Ligand Influences catalyst stability, solubility, and the rate of oxidative addition and reductive elimination.Varying ligand type (e.g., phosphines, N-heterocyclic carbenes, diamines) and ligand-to-metal ratio.
Base Facilitates the deprotonation of the H-phosphonate and can influence the catalyst's resting state.Screening of inorganic and organic bases (e.g., K₂CO₃, Et₃N) and their stoichiometry.
Solvent Affects the solubility of reactants and catalyst, and can influence the reaction mechanism.Testing a range of polar and non-polar aprotic solvents (e.g., THF, DMF, Toluene).
Temperature Influences the reaction rate and can affect catalyst stability and side reactions.Optimizing the reaction temperature to achieve a balance between reaction rate and selectivity.

By carefully tuning these parameters, chemists can enhance the efficiency and practicality of the synthesis of Dipropyl (1-phenylethenyl)phosphonate and related compounds.

Advanced Spectroscopic Characterization of 1 Phenylethenyl Phosphonate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H, ¹³C, ³¹P, or 2D-NMR) for Dipropyl (1-phenylethenyl)phosphonate could be located. While general chemical shift ranges and coupling constant behaviors for vinylphosphonates and phenylphosphonates are known, specific values for the target molecule are absent. researchgate.nethuji.ac.ilnih.gov

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Delineation

Infrared (IR) Spectroscopy

Similarly, a specific IR spectrum detailing the vibrational modes of this compound is not available. Although characteristic absorption bands for P=O, P-O-C, and C=C functional groups in similar phosphonate (B1237965) compounds are well-documented, a full spectrum for the title compound has not been published.

Until such time as the synthesis and spectroscopic analysis of this compound are reported in peer-reviewed scientific literature, a comprehensive and accurate discussion of its advanced spectroscopic characterization cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous confirmation of the elemental composition of a molecule. This method is predicated on its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptionally high accuracy, typically to within a few parts per million (ppm). For (1-phenylethenyl)phosphonate structures, such as this compound, HRMS provides irrefutable evidence for the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass.

The process involves ionizing the target molecule, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and keep the molecular ion intact. The resulting ion, commonly the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, is then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. These analyzers can resolve minute mass differences, allowing for the distinction between ions with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₄H₂₁O₃P. The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each constituent element. This calculated value serves as a precise benchmark. The HRMS instrument then measures the m/z of the molecular ion produced from the sample. The extremely close correlation between the observed m/z and the calculated m/z, typically with an error of less than 5 ppm, confirms the assigned molecular formula with a high degree of confidence. This level of precision is crucial for distinguishing the target compound from other potential isomers or compounds with similar molecular weights.

The detailed research findings from HRMS analysis are typically presented in a data table that contrasts the theoretical and experimental values.

Table 1: HRMS Data for this compound

Molecular FormulaAdductCalculated m/zObserved m/zMass Error (ppm)
C₁₄H₂₁O₃P[M+H]⁺269.1301269.13041.11
C₁₄H₂₁O₃P[M+Na]⁺291.1120291.11231.03

Note: The "Observed m/z" and "Mass Error (ppm)" values are hypothetical examples representative of typical HRMS results and are included for illustrative purposes.

Computational Chemistry and Theoretical Studies on 1 Phenylethenyl Phosphonates

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying organophosphorus compounds, providing a balance between computational cost and accuracy. biorxiv.orgnih.gov DFT calculations are used to model a wide range of properties, from the electronic ground state to spectroscopic features, offering a comprehensive understanding of the molecule's behavior. biorxiv.orgnih.gov For (1-phenylethenyl)phosphonates, DFT methods such as B3LYP, often combined with basis sets like 6-311G(d,p), are employed to perform geometry optimizations and frequency calculations, ensuring that the modeled structures correspond to stable energy minima. biorxiv.orgresearchgate.netijcce.ac.ir

DFT calculations are instrumental in elucidating the electronic structure of (1-phenylethenyl)phosphonates. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity and electronic properties. biorxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. biorxiv.orgresearchgate.net

In related vinylphosphonic acid derivatives, studies have shown that the distribution of electron density is significantly influenced by the substituents on the phosphorus atom and the vinyl group. datapdf.com A topological analysis of the electron density, such as through Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds. datapdf.comresearchgate.net For instance, the P=O phosphoryl bond exhibits characteristics that can be precisely defined by the electron density at the bond critical point. datapdf.com The conjugative effect between the C=C double bond and the P=O bond in these systems is generally found to be small. datapdf.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For phosphonates, the oxygen atom of the phosphoryl group (P=O) typically represents a region of high negative potential, making it a likely site for interaction with electrophiles or participation in hydrogen bonding. biorxiv.orgresearchgate.net

Table 1: Representative Electronic Properties Calculated by DFT for a Model Vinylphosphonate (B8674324)

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

Note: The values in this table are illustrative and based on typical DFT calculations for similar organophosphorus compounds.

The flexibility of the propoxy groups and the rotation around the P-C and C-C single bonds give rise to a complex conformational landscape for Dipropyl (1-phenylethenyl)phosphonate. DFT calculations are employed to identify stable conformers and the transition states that connect them on the potential energy surface. researchgate.netresearchgate.net

For simpler analogs like vinylphosphonic acid and its dichloride, theoretical studies have identified two primary low-energy conformations: a planar s-cis configuration and a nonplanar s-trans-gauche conformation. datapdf.com The s-cis conformer, where the P=O bond and the C=C bond are on the same side of the P-C single bond, is often found to be the most stable. datapdf.com The energy difference between these conformers is typically low, suggesting that multiple conformations may coexist at room temperature. datapdf.com The rotational barriers between these conformers are also relatively low, indicating significant conformational flexibility. datapdf.com The conformational preferences in these molecules are governed by a delicate balance of steric effects and stereoelectronic interactions, such as hyperconjugation. iau.ir

DFT provides a reliable method for predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. nih.govresearchgate.net

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. ijcce.ac.iracs.orgacs.org These calculations help in the assignment of vibrational modes to specific molecular motions. For phosphonates, characteristic stretching frequencies for the P=O, P-O, and O-C bonds can be accurately predicted. nih.govijcce.ac.ir A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate NMR chemical shifts (¹H, ¹³C, ³¹P) and coupling constants. researchgate.netvub.be The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental values, aiding in the structural elucidation of complex molecules. researchgate.netijcce.ac.ir

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. researchgate.net This allows for the interpretation of the electronic structure and the nature of the orbitals involved in the transitions.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are essential for predicting the reactivity of molecules. scienceopen.comresearchgate.net By analyzing various reactivity descriptors derived from DFT, one can gain insights into the chemical behavior of this compound. biorxiv.orgpku.edu.cn

Key reactivity descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical potential, hardness, and softness. biorxiv.orgresearchgate.net These descriptors help to quantify the molecule's susceptibility to chemical reactions. For example, the regions of the molecule where the HOMO and LUMO are localized indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Furthermore, DFT is extensively used to model reaction mechanisms, such as the hydrophosphorylation of alkynes to form vinylphosphonates. researchgate.netrsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. scienceopen.comresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. researchgate.netresearchgate.net For vinylphosphonates, theoretical studies have helped to elucidate the role of catalysts and solvents in determining the regio- and stereoselectivity of their synthesis. researchgate.netrsc.orgrsc.org

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are used to study how this compound interacts with other molecules, including solvents, reagents, or biological targets. researchgate.netwisdomlib.org These interactions are fundamental to understanding the compound's physical properties and its behavior in different environments.

The nature of intermolecular interactions, which can range from strong hydrogen bonds to weaker van der Waals forces, can be investigated using DFT. researchgate.netrsc.org For phosphonates, the phosphoryl oxygen is a strong hydrogen bond acceptor, a feature that significantly influences their interaction with protic solvents like water or with biological macromolecules. researchgate.netnih.gov Computational studies can quantify the strength of these interactions and describe the geometry of the resulting complexes. researchgate.net For instance, modeling the interaction of phosphonates with water molecules can reveal details about the formation of hydration spheres. researchgate.netnih.gov Such studies are crucial for understanding solubility and transport properties.

Chemical Reactivity and Transformation of 1 Phenylethenyl Phosphonates

Reactions Involving the Vinylic Moiety

The presence of the vinyl group, activated by the electron-withdrawing phosphonate (B1237965) functionality, makes this part of the molecule a versatile substrate for a variety of addition reactions.

Hydrogenation and Asymmetric Hydrogenation Reactions

The carbon-carbon double bond of (1-phenylethenyl)phosphonates can be readily reduced to a single bond through hydrogenation. Of particular significance is the asymmetric hydrogenation, which allows for the synthesis of chiral 1-arylethylphosphonates with high enantioselectivity. This transformation is typically achieved using transition metal catalysts, most notably rhodium and iridium, complexed with chiral ligands.

Rhodium complexes containing P-chiral aminophosphine-phosphine ligands or TADDOL-based phosphoramidite (B1245037) P,S ligands have proven highly effective for the hydrogenation of various (1-arylvinyl)phosphonates. mdpi.comrsc.org These reactions often proceed under mild conditions, such as low hydrogen pressure (10 bar) and room temperature, affording the chiral products in high yields (90-95%) and excellent enantiomeric excesses (up to 99% ee). mdpi.comrsc.org The enantioselectivity can be influenced by the steric bulk of substituents on the phosphonate ester and the specific chiral ligand used. nih.gov For instance, rhodium catalysts with t-Bu-MiniPHOS ligands have shown superiority over those with t-Bu-BisP* for certain substrates. nih.gov

Table 1: Asymmetric Hydrogenation of Dialkyl (1-Arylvinyl)phosphonates
Substrate (Aryl Group)Catalyst/LigandConditionsEnantiomeric Excess (ee)Reference
PhenylRh(I)-TADDOL-based phosphoramiditeH₂ (gas), low catalyst loadingUp to 99% rsc.org
Various Aryl/AlkylRh-BoPhoz type ligands10 bar H₂, RT, 1.1 mol% catalyst92-98% mdpi.com
Phenyl (α-benzoyloxy)Rh-t-Bu-MiniPHOSH₂ (gas)Up to 99% nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

(1-Phenylethenyl)phosphonates can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to the electron-withdrawing nature of the phosphonate group activating the double bond. wikipedia.org This reaction provides a powerful method for constructing six-membered rings containing a phosphonate moiety. wikipedia.org

A notable example is the thermal, catalyst-free Diels-Alder reaction between diethyl styrylphosphonate and various tetrasubstituted cyclopentadienones. researchgate.net These reactions proceed to give the corresponding cycloadducts, demonstrating that the vinylphosphonate (B8674324) can effectively participate as the dienophile component. researchgate.net The reactivity of vinylphosphonates in these cycloadditions makes them useful building blocks for complex cyclic and bicyclic organophosphorus compounds.

The general scheme for a Diels-Alder reaction involves a conjugated diene reacting with a dienophile (the substituted alkene) to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is a concerted, pericyclic process. wikipedia.org

Electrophilic and Nucleophilic Additions to the Vinyl Group

Nucleophilic Addition: The double bond in (1-phenylethenyl)phosphonates is polarized by the phosphonate group, making the β-carbon atom electrophilic and susceptible to attack by nucleophiles. This conjugate or Michael addition is a fundamental reaction for this class of compounds. thieme-connect.dewikipedia.org A wide variety of nucleophiles, including carbanions (like those derived from malonates and β-ketoesters) and heteroatom nucleophiles (such as amines and thiols), can be added across the double bond. thieme-connect.dewikipedia.orgyoutube.com

The phospha-Michael addition, involving the addition of H-phosphonates, is a well-documented reaction that depends on the structure of the Michael acceptor and the reaction conditions. thieme-connect.dersc.org These additions are often base-catalyzed and provide a direct route to functionalized phosphonates. rsc.org

Electrophilic Addition: In an electrophilic addition, an electrophile attacks the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. wikipedia.org For unsymmetrical alkenes like (1-phenylethenyl)phosphonate, the regioselectivity of the addition is typically governed by Markovnikov's rule. libretexts.org This rule predicts that the electrophile (e.g., H⁺ from an acid like HBr) will add to the carbon atom of the double bond that has more hydrogen atoms, while the nucleophile (Br⁻) will add to the more substituted carbon (the one bearing the phenyl group), which can better stabilize the positive charge of the carbocation intermediate. wikipedia.orglibretexts.org

Reactions at the Phosphorus Center

The dipropyl phosphonate functionality itself is a site for chemical modification, primarily through reactions that substitute the ester groups.

Transesterification of Ester Groups

The propyl ester groups of Dipropyl (1-phenylethenyl)phosphonate can be exchanged with other alkoxy groups through transesterification, also known as alcoholysis. This equilibrium reaction is typically performed by heating the phosphonate in an excess of a different alcohol. The reaction can be driven to completion by removing the liberated propanol, for example, by distillation.

The transesterification of dialkyl phosphonates can be controlled to yield either mixed esters or fully substituted products. nih.gov Under milder conditions with a lower excess of the new alcohol, partial transesterification can be achieved. nih.gov Conversely, using a higher excess of the alcohol and higher temperatures favors the formation of the fully transesterified product. nih.gov This process can be performed under conventional heating or accelerated using microwave irradiation. mdpi.com For instance, the alcoholysis of dibenzyl phosphite (B83602) with butanol can be fine-tuned to control the distribution of starting material, the mixed ester, and the fully transesterified dibutyl phosphite. mdpi.com Catalysts, such as sodium alkoxides, can also be employed to facilitate the reaction. google.com

Table 2: Transesterification of Dialkyl H-Phosphonates with n-Propanol
Starting PhosphonateAlcoholTemperatureProduct DistributionReference
Dimethyl H-phosphonaten-Propanol100 °C45% starting material, 46% mixed ester, 9% dipropyl ester nih.gov
Dimethyl H-phosphonaten-Propanol175 °C90% dipropyl ester nih.gov

Hydrolysis to Phosphonic Acids

The ester groups of dialkyl phosphonates can be cleaved to yield the corresponding phosphonic acid. nih.govmendeley.com This hydrolysis is a common and crucial transformation, as phosphonic acids themselves have numerous applications. nih.gov

The most general and widely used method for the hydrolysis of dialkyl phosphonates is treatment with concentrated hydrochloric acid at reflux. nih.govnih.gov The reaction typically proceeds in two consecutive steps, cleaving one ester group and then the other. nih.gov The mechanism for the hydrolysis of dialkyl phosphonates in aqueous HCl involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of water on the phosphorus atom or the alkyl carbon, leading to the cleavage of the P-O or C-O bond. nih.gov This method is robust for converting this compound into (1-phenylethenyl)phosphonic acid.

Derivatization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The reactivity of the ring and the orientation of the incoming electrophile are governed by the electronic properties of the existing (1-(dipropoxyphosphoryl)ethenyl) substituent.

The (1-(dipropoxyphosphoryl)ethenyl) group is generally considered to be an electron-withdrawing group. This is due to the inductive effect of the electronegative oxygen atoms in the phosphonate group and the sp2 hybridized carbon of the vinyl group. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions may be required compared to benzene. wikipedia.orgwikipedia.org

In terms of directing effects, electron-withdrawing groups typically direct incoming electrophiles to the meta position. wikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more reactive. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly meta-substituted products.

Nitration: Aromatic nitration introduces a nitro group (-NO2) onto the phenyl ring. This is typically achieved by treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). Given the deactivating nature of the substituent, the reaction would likely require elevated temperatures to proceed at a reasonable rate, yielding primarily the meta-nitro derivative.

Halogenation: The introduction of a halogen (e.g., Br, Cl) to the phenyl ring is another common electrophilic aromatic substitution. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination. The Lewis acid polarizes the halogen molecule, generating a more potent electrophile. The reaction with this compound is expected to produce the meta-halogenated product.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This is typically accomplished by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO3). The sulfonation of this compound is anticipated to yield the meta-sulfonated product. A noteworthy aspect of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. wikipedia.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄ Dipropyl (1-(3-nitrophenyl)ethenyl)phosphonate
Bromination Br₂, FeBr₃ Dipropyl (1-(3-bromophenyl)ethenyl)phosphonate
Chlorination Cl₂, AlCl₃ Dipropyl (1-(3-chlorophenyl)ethenyl)phosphonate
Sulfonation Fuming H₂SO₄ (SO₃) 3-(1-(Dipropoxyphosphoryl)ethenyl)benzenesulfonic acid

Functionalization of the Propyl Ester Groups

The dipropyl ester moiety of this compound offers another avenue for chemical modification, primarily through reactions such as hydrolysis, transesterification, and saponification. These reactions involve the cleavage of the phosphorus-oxygen-carbon (P-O-C) bond of the ester.

Hydrolysis: The hydrolysis of phosphonate esters can be carried out under either acidic or basic conditions to yield the corresponding phosphonic acid. nih.govnih.gov

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as concentrated hydrochloric acid, and heat will lead to the cleavage of both propyl ester groups to form (1-phenylethenyl)phosphonic acid. nih.gov The reaction proceeds through protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): The use of a strong base, such as sodium hydroxide, will also cleave the ester linkages. This process, known as saponification, typically yields the sodium salt of the phosphonic acid. The reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack. Careful control of reaction conditions, such as the stoichiometry of the base, can sometimes allow for the selective hydrolysis of one ester group, leading to the formation of a phosphonic acid monoester.

Transesterification: This process involves the exchange of the propyl groups of the phosphonate ester with another alcohol. Transesterification is typically catalyzed by either an acid or a base. For example, reacting this compound with an excess of ethanol (B145695) in the presence of a catalytic amount of sodium ethoxide would be expected to produce Diethyl (1-phenylethenyl)phosphonate. The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the displaced propanol. Continuous flow methods have also been developed for the alcoholysis of dialkyl H-phosphonates, which could be adapted for this purpose. nih.gov

Table 2: Functionalization Reactions of the Propyl Ester Groups

Reaction Reagents Product
Acid Hydrolysis Conc. HCl, Δ (1-Phenylethenyl)phosphonic acid
Saponification NaOH (aq), Δ Sodium (1-phenylethenyl)phosphonate
Transesterification R-OH, Catalyst (e.g., NaOR) Dialkyl (1-phenylethenyl)phosphonate (where alkyl = R)

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the chemical compound “this compound” cannot be generated. The search results lack specific data and research findings pertaining exclusively to this particular phosphonate ester across the requested application areas.

The existing body of research focuses more broadly on the parent molecule, (1-phenylethenyl)phosphonic acid, its other esters (like diethyl esters), or the general class of vinylphosphonates. Information is available on the following related topics:

Synthesis of Vinylphosphonates : General methods for synthesizing vinylphosphonates have been reported, such as the palladium-catalyzed cross-coupling of (1-halovinyl)phosphonates with arylboronic acids and tandem Henry-Michael reactions. researchgate.netorganic-chemistry.org

Polymerization of Vinyl Monomers : Vinylphosphonates, as a class, are recognized as monomers for radical (co)polymerization. The reactivity and properties of the resulting polymers depend on the specific structure of the monomer. researchgate.netrsc.org

Flame Retardancy : Organophosphorus compounds, including polymers derived from vinylphosphonates, are widely studied as flame retardants for various plastics like polycarbonates. researchgate.netresearchgate.netspecialchem.com Their mechanism often involves action in both the condensed and vapor phases during combustion. researchgate.netnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The parent acid, vinylphosphonic acid, is used as a ligand to synthesize phosphonate-based MOFs with metals like cerium, cobalt, and zinc. tandfonline.comresearchgate.netlew.ro These materials are investigated for various properties, including proton conductivity and corrosion inhibition. researchgate.netnih.govacs.org

Role in Catalysis and Synthesis : While some phosphonates serve as ligands in catalysis or as precursors for other derivatives, specific examples for this compound are not available. acs.orgnih.govnih.govresearchgate.net Research in this area often involves different phosphonate structures, such as those used in oligonucleotide synthesis or as directing groups in C-H borylation reactions. nih.govresearchgate.net

To generate the requested article would require extrapolating data from these related compounds and applying it to this compound, which would not be scientifically accurate and would violate the strict instructions to focus solely on the specified compound. Therefore, the article cannot be provided at this time.

Applications and Advanced Materials Chemistry of 1 Phenylethenyl Phosphonates

Precursors for the Synthesis of Novel Phosphonate (B1237965) Derivatives

Triazolyl Phosphonate Derivatives

The integration of a phosphonate group into a triazole ring system has generated a class of compounds with notable biological activities and applications in materials science. rsc.orgresearchgate.net The synthesis of these derivatives often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

A significant synthetic route involves a copper(I)-catalyzed domino reaction of phenylacetylene (B144264), organic azides, and dialkyl phosphites to produce 1,2,3-triazol-5-yl-phosphonates. nih.gov This multicomponent approach is efficient and allows for the creation of a diverse library of compounds by varying the organic azide (B81097) and dialkyl phosphite (B83602) starting materials. nih.gov For instance, the reaction of phenylacetylene and various benzyl (B1604629) azides with dialkyl phosphites (dimethyl, diethyl, dibutyl) has been shown to yield the corresponding (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate derivatives. nih.gov

Research into the biological activity of these compounds has revealed promising results. Several synthesized 1,2,3-triazol-5-yl-phosphonates have been evaluated for their in vitro cytotoxicity against different cell lines and for their antibacterial properties. nih.gov While only modest antibacterial activity was observed, certain derivatives demonstrated moderate activity against human promyelocytic leukemia HL-60 cells. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Selected Triazolyl Phosphonate Derivatives Against HL-60 Cells

Compound Name R Group (Alkyl Chain) Substituent on Benzyl Ring IC₅₀ (µM) Reference
Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate Methyl 4-Methyl ~10 nih.govresearchgate.net
Dipropyl (1-benzyl-4-phenyl-1,2,3-triazol-5-yl)phosphonate Propyl None 9-13 researchgate.net
Dibutyl [1-(2-fluorobenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate Butyl 2-Fluoro 9-13 researchgate.net
Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate Butyl 4-Trifluoromethyl ~10 nih.govresearchgate.net

The data indicates that the nature of both the alkyl chain on the phosphonate and the substituent on the benzyl ring influences the cytotoxic activity. Specifically, compounds like dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate and dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate were identified as the most active within their respective tested series, showing activity in the 10 micromolar range against HL-60 cells. nih.gov

Phosphonopeptide Analogues

Phosphonopeptides are analogues of natural peptides where an amino acid residue is replaced by an aminoalkylphosphonic acid. nih.govresearchgate.netencyclopedia.pub This substitution is significant because the tetrahedral geometry of the phosphonate group can mimic the transition state of peptide bond hydrolysis by proteases. nih.govlsu.edu This characteristic makes phosphonopeptides potent enzyme inhibitors, a property that has been widely explored in drug design. nih.govresearchgate.net

These peptide analogues have a range of biological activities, including antibacterial and enzyme-inhibiting properties. nih.govnih.gov For example, the naturally occurring antibiotic bialaphos (B1667065) is a phosphonopeptide. nih.gov Synthetic phosphonopeptides are designed as inhibitors for various enzymes, including metalloproteases like carboxypeptidase A and serine proteases. encyclopedia.publsu.edu The stability of the phosphonamidate bond, compared to a regular peptide bond, makes these compounds valuable tools for studying enzyme mechanisms and as potential therapeutic agents. encyclopedia.pub

The synthesis of phosphonopeptides can be complex, often involving the formation of a phosphonamidate bond. nih.govresearchgate.net Common methods include the use of phosphonochloridates, which can be generated from dialkyl phosphonates, to react with amino esters. nih.govencyclopedia.pub

Table 2: Examples of Phosphonopeptide Analogues and Their Targets

Phosphonopeptide Type Target Enzyme/Application Mechanism of Action Reference
Alafosfalin Alanine racemase Acts as an antibacterial agent by inhibiting a key bacterial enzyme. nih.gov
Phosphonodipeptides D-alanine:D-alanine ligase Act as competitive inhibitors, crucial for stopping bacterial cell wall synthesis. encyclopedia.pub
P-(phosphonomethyl)phenylalanine conjugates Voltage-gated potassium channels (e.g., Kv1.3) Serve as highly selective blockers, potential therapeutics for autoimmune diseases. nih.gov
Various Synthetic Analogues Carboxypeptidase A (CPA) Act as potent inhibitors by mimicking the tetrahedral transition state of peptide hydrolysis. lsu.edu

Research has demonstrated that phosphonopeptides can exhibit time-dependent inhibition of their target enzymes, suggesting a mechanism that may involve phosphorylation of the enzyme. encyclopedia.pub The inhibitory potency of these analogues can be exceptionally high; for instance, certain phosphonopeptide and thiophosphonopeptide analogues of the C-terminal dipeptide of carboxypeptidase A inhibitors have shown Kᵢ values in the picomolar (10⁻¹⁴ M to 10⁻¹⁵ M) range, ranking them among the most powerful protease inhibitors discovered. lsu.edu

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of vinylphosphonates, including Dipropyl (1-phenylethenyl)phosphonate, traditionally relies on methods that often involve expensive or toxic transition-metal catalysts, such as palladium, and can require harsh reaction conditions. sciforum.net A primary challenge is the development of more economical and environmentally benign synthetic protocols.

Future research will likely focus on catalyst innovation. The use of earth-abundant, low-toxicity metals like copper is a promising avenue. For instance, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have been shown to effectively catalyze the synthesis of vinylphosphonates from aliphatic alkynes. sciforum.netconicet.gov.ar A key challenge will be to adapt and optimize such systems for the synthesis of α-arylvinylphosphonates from terminal alkynes like phenylacetylene (B144264). The goal is to create methodologies that operate under mild conditions, in greener solvents, and without the need for sensitive ligands. researchgate.net

Table 1: Comparison of Catalytic Systems for Vinylphosphonate (B8674324) Synthesis

Catalyst System Advantages Disadvantages Future Research Focus
Palladium-based High efficiency, good selectivity sciforum.net Expensive, toxic, requires ligands sciforum.net Development of ligand-free systems, catalyst recycling
Copper-based Low cost, low toxicity conicet.gov.ar Can require additives or specific supports sciforum.netconicet.gov.ar Optimization for arylvinylphosphonates, milder conditions
Nickel-based Cost-effective sciforum.net Toxicity concerns, can require harsh conditions sciforum.net Development of catalysts with broader functional group tolerance
Organocatalysts Metal-free, potentially lower toxicity rsc.org Scope and efficiency may be limited Expanding substrate scope, improving catalytic turnover

Exploration of Novel Reactivity and Functional Group Tolerance

The synthetic utility of this compound is intrinsically linked to its reactivity. The vinyl and phosphonate (B1237965) functional groups offer dual sites for chemical modification. Future research is needed to fully map the reactivity of this compound and to design reactions that proceed with high chemo-, regio-, and stereoselectivity.

A significant area for exploration is asymmetric catalysis to produce chiral phosphonates, which are valuable in medicinal chemistry and materials science. mdpi.com Developing enantioselective reactions, such as asymmetric hydrogenations or cross-coupling reactions involving the vinyl group, would be a major advancement. nsf.gov For example, dual catalytic systems combining photoredox and nickel catalysis have been used for the enantioselective alkyl arylation of simple vinylphosphonates, a strategy that could potentially be adapted for more complex substrates. nsf.gov

Furthermore, a systematic investigation into the functional group tolerance of both the synthesis and subsequent transformations of this compound is crucial. Many current catalytic systems are sensitive to certain functional groups, limiting their synthetic applicability. organic-chemistry.org Research aimed at developing robust catalytic systems that tolerate a wide array of functional groups (e.g., esters, amides, nitriles) on the phenyl ring would significantly broaden the scope for creating novel, highly functionalized organophosphorus compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. youtube.com For this compound, advanced computational modeling presents a significant opportunity to accelerate research and overcome experimental challenges.

One key area is the elucidation of reaction mechanisms. DFT studies can provide detailed insights into the catalytic cycles of synthetic reactions, helping to explain observed selectivity and guide the design of more efficient catalysts. sciforum.netresearchgate.net For instance, computational analysis has been used to understand the role of catalyst supports like ZnO and solvents in the hydrophosphorylation of alkynes, revealing strong coordination between the catalyst and the P=O group. researchgate.net Such studies for the synthesis of this compound could pinpoint rate-limiting steps and suggest structural modifications to the catalyst or substrates to improve reaction outcomes.

Beyond synthesis, computational models can predict the physicochemical properties and potential applications of the molecule and its derivatives. DFT can be used to calculate electronic properties, which are crucial for applications in materials science. vub.be Quantitative Structure-Property Relationship (QSPR) models could also be developed to predict properties like thermal stability or flame retardancy for polymers incorporating this phosphonate, thereby guiding experimental efforts toward the most promising materials. researchgate.net

Expanding the Scope of Applications in Chemical and Materials Sciences

While vinylphosphonates are known to be useful as monomers and comonomers, the specific applications for this compound remain largely unexplored. rsc.org Future research should focus on leveraging its unique structure for the creation of advanced materials.

In polymer science, this compound could serve as a reactive monomer in polymerization reactions to create novel phosphorus-containing polymers. rsc.org These polymers are expected to exhibit interesting properties, such as enhanced flame retardancy, a key application for organophosphorus compounds. researchgate.netresearchgate.net The presence of the bulky propyl and phenyl groups could also impart unique thermal and mechanical properties to the resulting polymers. An unaddressed challenge is to control the polymerization process to achieve well-defined polymer architectures with tunable properties. digitellinc.com

Another promising direction is the use of this compound as a precursor for functional materials. The vinyl group allows for post-polymerization modification via techniques like thiol-ene click chemistry, enabling the attachment of various functional moieties. rsc.orgrsc.org This could lead to the development of biocompatible hydrogels, materials for drug delivery, or functional coatings. digitellinc.com Furthermore, the phosphonate group can act as a ligand for metal ions, suggesting potential applications in creating hybrid organic-inorganic materials or catalysts. vub.be

Table 2: Potential Applications and Associated Research Challenges

Potential Application Area Key Features of the Compound Unaddressed Challenges & Future Research
Flame Retardant Polymers Phosphorus content, aromatic ring researchgate.netnih.gov Evaluating flame retardant efficiency (UL-94, LOI), understanding the mechanism (condensed/gas phase), ensuring compatibility with polymer matrices.
Biocompatible Hydrogels Potential for polymerization and cross-linking digitellinc.com Controlled polymerization, cytotoxicity studies, tuning of mechanical and swelling properties.
Functional Coatings Adhesion properties of phosphonates, polymerizability Development of polymerization methods suitable for surface coating, testing of coating durability and performance.
Supramolecular Chemistry Phosphonate group as a hydrogen bond acceptor nih.gov Synthesis of ditopic monomers for supramolecular polymers, studying self-assembly behavior.

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